N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a complex organic compound that has gained interest for its potential applications in medicinal chemistry and materials science. It belongs to the class of quinazoline derivatives, known for their broad range of biological activities.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRMEPQERPAFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with commercially available 2-fluoro-5-nitrobenzene.

Reaction Steps

Step 1: : Nitration of 2-fluorobenzene with nitric acid and sulfuric acid to form 2-fluoro-5-nitrobenzene.

Step 2: : Reduction of 2-fluoro-5-nitrobenzene using a reducing agent such as iron powder in acetic acid to obtain 2-fluoro-5-aminobenzene.

Step 3: : Cyclization with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride to yield the quinazoline core.

Step 4: : Introduction of the pivalamide group through reaction with pivaloyl chloride in the presence of a base like triethylamine.

Industrial production methods might involve optimization of these steps for scale-up, including the use of flow chemistry techniques to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be performed using hydride donors such as sodium borohydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the quinazoline core.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acetic acid.

Reduction: : Sodium borohydride in methanol.

Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation Products: : Depending on the conditions, oxidation could result in quinazoline N-oxide derivatives.

Reduction Products: : Quinazolin-4-ol derivatives.

Substitution Products: : Variously substituted quinazoline derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.

Biology: : Used in the study of cell signaling pathways due to its interaction with kinases.

Medicine: : Potential therapeutic agent targeting specific cancer pathways by inhibiting kinase activity.

Industry: : Utilized in materials science for developing new polymers and advanced materials.

Mechanism of Action

The compound exerts its biological effects primarily through the inhibition of kinase enzymes, which play critical roles in cell signaling pathways. By binding to the ATP-binding site of kinases, it effectively blocks the phosphorylation of target proteins, leading to altered cellular activities. The molecular targets include various kinases involved in cancer progression and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Gefitinib: : Another quinazoline derivative used as an anti-cancer drug.

Erlotinib: : Targets the epidermal growth factor receptor (EGFR).

Lapatinib: : Dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is unique in its structure due to the specific functional groups that enhance its binding affinity and selectivity for certain kinases. This makes it potentially more effective in targeting specific pathways with reduced side effects compared to other similar compounds.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a fluoro group and a quinazolinone moiety, suggest that it may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry.

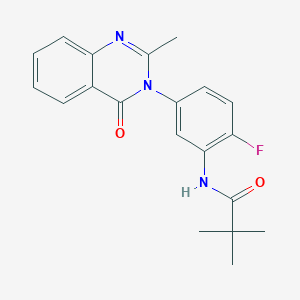

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that quinazolinone derivatives often display a range of biological activities, including:

- Antitumor : Some studies suggest that quinazolinone compounds can inhibit tumor growth through various mechanisms.

- Antimicrobial : Certain derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory : Compounds in this class may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Antitumor Activity

A study on related quinazolinone derivatives demonstrated their ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Properties

In vitro tests have shown that similar compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the quinazolinone structure is believed to enhance membrane permeability, allowing for better interaction with bacterial cells .

Anti-inflammatory Effects

Quinazolinones have also been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

-

Study on Antitumor Activity :

- Objective : Evaluate the effects of a related quinazolinone derivative on cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Results : Significant inhibition of cell proliferation was observed at higher doses, with IC50 values indicating potent activity against specific cancer types.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy against standard bacterial strains.

- Methodology : Disk diffusion method was employed to test sensitivity.

- Results : The compound exhibited zones of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

Comparative Analysis

A comparative analysis with other similar compounds illustrates the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Quinazolinone core | Antitumor, Antimicrobial |

| Compound B | Fluoro-substituted | Anti-inflammatory |

| This compound | Fluoro group, Pivalamide linkage | Potentially broad-spectrum activity |

Q & A

Q. Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .

- Catalysis : Employ Pd-mediated cross-coupling for regioselective halogenation .

Basic: Which spectroscopic and analytical methods validate the compound’s structure and purity?

Answer:

- 1H/13C NMR : Confirm proton environments (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm) and carbon skeleton .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 424.18) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradient (60:40 to 90:10) .

- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Answer:

Substituent effects are critical for structure-activity relationships (SAR):

| Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 2-Fluoro | Fluorine | ↑ Binding affinity to EGFR (IC50 = 12 nM vs. 45 nM for chloro analog) due to electronegativity . | |

| 4-Oxo | Quinazolinone core | Essential for ATP-binding pocket interaction in kinase inhibition . | |

| Pivalamide | Bulky tert-butyl group | ↑ Metabolic stability by reducing CYP3A4-mediated oxidation . |

Q. Contradictions :

- Fluorine vs. Chlorine : Fluorine improves metabolic stability but may reduce solubility compared to chloro analogs .

- Methyl Group at C2 : Enhances steric hindrance, improving selectivity but lowering cell permeability in some cases .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

Methodological Approaches :

Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify rapid clearance issues .

Metabolite Identification : Use liver microsomes or hepatocytes to detect inactive metabolites (e.g., oxidative defluorination) .

Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility and tumor targeting .

Dose Escalation Studies : Adjust dosing regimens in animal models to align with in vitro IC50 values .

Basic: What in vitro assays are used to evaluate anticancer potential?

Answer:

- Kinase Inhibition Assays : Measure IC50 against EGFR, VEGFR-2 using ADP-Glo™ kits .

- Cell Viability (MTT Assay) : Test IC50 in cancer cell lines (e.g., MCF-7, A549) vs. normal fibroblasts .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced: How can computational modeling guide target interaction studies?

Answer:

- Molecular Docking (AutoDock Vina) : Predict binding modes with EGFR (PDB: 1M17) using flexible ligand protocols .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity with IC50 using ML algorithms (e.g., Random Forest) .

Basic: What are key considerations for stability studies under stress conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Heat at 40–60°C for 1 week; assess decomposition products .

- Photostability : Expose to UV light (320–400 nm) for 48h; use amber vials to prevent photolysis .

Advanced: What techniques elucidate the compound’s mechanism of action at the molecular level?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified EGFR .

- CRISPR-Cas9 Knockout Models : Validate target specificity in EGFR-knockout cell lines .

- Cryo-EM : Resolve ligand-bound EGFR complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.